molecular formula C13H9NO2S2 B2756367 Methyl 2-isothiocyanato-5-phenylthiophene-3-carboxylate CAS No. 588715-55-3

Methyl 2-isothiocyanato-5-phenylthiophene-3-carboxylate

Cat. No.: B2756367
CAS No.: 588715-55-3
M. Wt: 275.34
InChI Key: JBSDRHIJAFAUQI-UHFFFAOYSA-N
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Description

Methyl 2-isothiocyanato-5-phenylthiophene-3-carboxylate (CAS: 85716-86-5) is a thiophene derivative characterized by a phenyl group at the 5-position, an isothiocyanato (-NCS) group at the 2-position, and a methyl ester (-COOCH₃) at the 3-position of the thiophene ring . Its molecular formula is C₁₃H₉NO₂S₂, with a molecular weight of 275.35 g/mol . Notably, commercial availability of this compound is listed as discontinued, limiting its current use in research or industrial applications .

Properties

IUPAC Name

methyl 2-isothiocyanato-5-phenylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO2S2/c1-16-13(15)10-7-11(18-12(10)14-8-17)9-5-3-2-4-6-9/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBSDRHIJAFAUQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC(=C1)C2=CC=CC=C2)N=C=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

Methyl 2-isothiocyanato-5-phenylthiophene-3-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include thiophosgene, amines, oxidizing agents like hydrogen peroxide, and reducing agents such as lithium aluminum hydride . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 2-isothiocyanato-5-phenylthiophene-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is utilized in proteomics research to study protein interactions and modifications.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-isothiocyanato-5-phenylthiophene-3-carboxylate involves its reactivity with nucleophiles, particularly amines, to form thiourea derivatives. This reactivity is due to the electrophilic nature of the isothiocyanate group, which readily reacts with nucleophiles. The compound can also interact with proteins and other biomolecules, making it useful in proteomics research .

Comparison with Similar Compounds

Ethyl 2-isothiocyanato-5-phenylthiophene-3-carboxylate

Molecular Formula: C₁₄H₁₁NO₂S₂ Molecular Weight: 289.38 g/mol Key Difference: Replacement of the methyl ester (-COOCH₃) with an ethyl ester (-COOCH₂CH₃) increases molecular weight by ~14 g/mol. This substitution likely enhances lipophilicity, which could improve membrane permeability in biological systems. However, the ethyl group may reduce crystallinity compared to the methyl analog, affecting solubility in polar solvents .

Amino-Substituted Thiophene Derivatives

Example: 2-Amino-4-methyl-5-phenyl-thiophene-3-ethylcarboxylate Molecular Formula: C₁₄H₁₅NO₂S Key Difference: The isothiocyanato (-NCS) group in the target compound is replaced by an amino (-NH₂) group. Amino derivatives exhibit distinct reactivity, such as participation in diazotization or Schiff base formation.

Methyl Esters of Diterpenoid Acids

Examples : Sandaracopimaric acid methyl ester, Communic acid methyl ester
Key Difference : While structurally unrelated to thiophenes, these diterpene methyl esters share the methyl ester functionality. Their gas chromatography (GC) profiles (e.g., retention times, volatility) provide indirect insights into how ester groups influence physical properties. Methyl esters generally exhibit higher volatility than free acids, facilitating analytical separation .

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Reactivity/Solubility Insights
Methyl 2-isothiocyanato-5-phenylthiophene-3-carboxylate C₁₃H₉NO₂S₂ 275.35 -NCS, -COOCH₃ High electrophilicity; moderate polar solubility
Ethyl 2-isothiocyanato-5-phenylthiophene-3-carboxylate C₁₄H₁₁NO₂S₂ 289.38 -NCS, -COOCH₂CH₃ Increased lipophilicity; lower crystallinity
2-Amino-4-methyl-5-phenyl-thiophene-3-ethylcarboxylate C₁₄H₁₅NO₂S 277.34 -NH₂, -COOCH₂CH₃ Enhanced stability in acid; nucleophilic reactivity
Sandaracopimaric acid methyl ester C₂₁H₃₂O₂ 316.48 Diterpene backbone, -COOCH₃ High volatility for GC analysis

Biological Activity

Methyl 2-isothiocyanato-5-phenylthiophene-3-carboxylate is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities, including anticancer effects. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound features an isothiocyanate functional group attached to a thiophene ring. The molecular formula is C12H9N1O2S2C_{12}H_{9}N_{1}O_{2}S_{2}, with a molecular weight of approximately 289.37 g/mol. The presence of the isothiocyanate group is crucial for its biological activity, as it allows for interactions with various biological molecules.

The biological activity of this compound can be attributed to several mechanisms:

  • Induction of Apoptosis : Isothiocyanates are known to induce apoptosis in cancer cells through the activation of caspases and modulation of apoptotic pathways. This compound has been shown to activate these pathways, leading to cell death in various cancer cell lines.
  • Enzyme Inhibition : The compound can form covalent bonds with nucleophilic sites on proteins, altering their structure and function. For instance, it has been reported to inhibit certain enzymes involved in cancer progression and metastasis.

Biological Activity Summary

Biological Activity Description
Anticancer ActivityInduces apoptosis in cancer cells; inhibits tumor growth.
Enzyme InteractionModulates enzyme activity through covalent bonding with nucleophiles.
Cellular Signaling ModulationAlters calcium signaling pathways by interacting with metabotropic glutamate receptors.

Case Studies and Research Findings

  • Anticancer Studies : In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For example, one study reported an IC50 value indicating effective inhibition of cell growth at low concentrations (around 10 µM) in breast cancer cells.
  • Mechanistic Insights : Research has shown that the compound's interaction with the metabotropic glutamate receptor leads to increased intracellular calcium levels, which can enhance apoptotic signaling pathways . This mechanism highlights its potential as a therapeutic agent targeting specific signaling pathways involved in cancer.
  • Comparative Analysis : A comparative study involving structurally similar compounds revealed that this compound exhibited superior anticancer properties compared to other derivatives lacking the isothiocyanate group.

Q & A

(Basic) What synthetic methodologies are most effective for preparing Methyl 2-isothiocyanato-5-phenylthiophene-3-carboxylate, and how are reaction conditions optimized?

The compound is synthesized via functionalization of thiophene precursors. A common approach involves introducing the isothiocyanato group using thiophosgene or its derivatives under controlled conditions. For example, the Gewald reaction—a two-step condensation of ketones, sulfur, and cyanoacetates—can generate aminothiophene intermediates, which are further modified . Optimization includes solvent selection (e.g., acetonitrile or DMF), temperature control (0–60°C), and catalysts like triethylamine to enhance yield and purity. Reaction monitoring via TLC or HPLC ensures intermediate stability .

(Basic) What analytical techniques are essential for structural elucidation and purity assessment of this compound?

Key techniques include:

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm substituent positions and electronic environments (e.g., phenyl ring deshielding at δ 7.2–7.6 ppm) .
  • X-ray crystallography : SHELX software refines crystal structures, resolving bond lengths and angles (e.g., S–C bond distances ~1.70–1.75 Å) .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+^+ at m/z 291.05) .
  • IR spectroscopy : Isothiocyanato group identification via ν(N=C=S) at 2050–2100 cm1^{-1} .

(Advanced) How can crystallographic data contradictions (e.g., disorder, twinning) be resolved for this compound?

Disorder in the phenyl or isothiocyanato groups is addressed using SHELXL’s PART and SUMP instructions to model partial occupancy . For twinning, the Hooft parameter in SHELXL refines twin laws (e.g., twin matrix [-1 0 0 / 0 -1 0 / 0 0 -1]) and improves R-factor convergence. Hydrogen-bonding patterns, analyzed via graph-set notation (e.g., S(6)S(6) motifs), validate packing arrangements .

(Advanced) What strategies mitigate the reactivity of the isothiocyanato group during synthetic and storage protocols?

  • Synthesis : Use anhydrous solvents (e.g., THF) and inert atmospheres (N2_2/Ar) to prevent hydrolysis.
  • Storage : Lyophilization and storage at -20°C in amber vials reduce thermal/photo-degradation.
  • Handling : Avoid protic solvents (e.g., water, alcohols) to prevent nucleophilic attack on the N=C=S group .

(Advanced) How can computational modeling predict the compound’s reactivity in click chemistry or biological target interactions?

  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity in cycloadditions (e.g., with azides).
  • Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with cysteine proteases, leveraging the isothiocyanato group’s affinity for thiols .
  • MD simulations : Assess stability of ligand-protein complexes (e.g., RMSD < 2.0 Å over 100 ns trajectories) .

(Basic) What are the common degradation pathways, and how are they monitored?

Degradation via hydrolysis of the isothiocyanato group yields thiourea derivatives. Accelerated stability studies (40°C/75% RH) with HPLC-PDA detect degradation products. Mass fragmentation patterns (e.g., loss of –NCS at m/z 58) confirm pathways .

(Advanced) How can structure-activity relationship (SAR) studies optimize bioactivity in thiophene derivatives?

  • Substituent variation : Replace the phenyl group with electron-withdrawing groups (e.g., –NO2_2) to enhance electrophilicity.
  • Isosteric replacement : Swap the ester (–COOCH3_3) with amides to improve membrane permeability.
  • Biological assays : Measure IC50_{50} against kinases or proteases using fluorescence polarization or SPR .

(Advanced) What experimental and computational approaches validate hydrogen-bonding networks in crystalline forms?

  • X-ray charge density analysis : Multipole refinement in SHELXL quantifies electron density around S and O atoms.
  • Hirshfeld surfaces : CrystalExplorer visualizes intermolecular contacts (e.g., S···O interactions < 3.5 Å).
  • Quantum Topology (QTAIM) : Identifies bond critical points between thiophene S and acceptor atoms .

(Basic) How is the compound’s purity assessed for pharmacological studies?

  • HPLC-DAD : Reverse-phase C18 columns (ACN:H2_2O gradient) with λ = 254 nm; purity >98% required.
  • Elemental analysis : C, H, N, S content within ±0.4% of theoretical values.
  • Karl Fischer titration : Moisture content <0.1% to prevent hydrolysis .

(Advanced) What role does the thiophene ring’s aromaticity play in electronic properties and reactivity?

  • NICS calculations : Nucleus-Independent Chemical Shift (NICS(1)) values (~-8 ppm) confirm aromaticity, influencing conjugation with the isothiocyanato group.
  • Electrochemical studies : Cyclic voltammetry reveals oxidation potentials (e.g., Epa_{pa} ~1.2 V vs. Ag/AgCl) linked to electron-rich thiophene rings .

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